2,4-DMA (hydrochloride)

描述

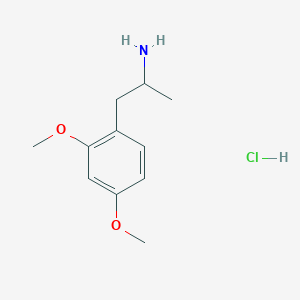

2,4-二甲氧基苯丙胺盐酸盐是一种属于苯丙胺类化合物的化学物质。其特点是在苯环的2位和4位上连接有两个甲氧基,以及在丙烷链的α碳上连接一个胺基。 该化合物以其精神活性而闻名,并因其对中枢神经系统潜在的影响而被研究 .

准备方法

合成路线和反应条件: 2,4-二甲氧基苯丙胺盐酸盐的合成通常涉及2,4-二甲氧基苯甲醛与硝基乙烷的反应,生成2,4-二甲氧基苯基-2-硝基丙烯。然后,该中间体使用合适的还原剂(例如氢化锂铝)进行还原,得到2,4-二甲氧基苯丙胺。 最后一步涉及用盐酸处理游离碱将其转化为其盐酸盐 .

工业生产方法: 2,4-二甲氧基苯丙胺盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 在工业环境中,通常使用连续流动反应器和先进的纯化技术(如重结晶和色谱法) .

化学反应分析

反应类型: 2,4-二甲氧基苯丙胺盐酸盐会发生各种化学反应,包括:

氧化: 甲氧基可以被氧化形成相应的醌。

还原: 中间体中的硝基可以被还原成胺基。

取代: 在适当条件下,甲氧基可以被其他官能团取代.

常见试剂和条件:

氧化: 酸性介质中的高锰酸钾或三氧化铬。

还原: 氢化锂铝或催化氢化。

取代: 在催化剂存在下,卤化剂(如溴或氯).

主要产物:

氧化: 形成醌。

还原: 形成2,4-二甲氧基苯丙胺。

取代: 形成卤代衍生物.

科学研究应用

Chemistry Applications

2,4-DMA is primarily utilized as a reference standard in analytical chemistry. Its role is crucial in the identification and quantification of amphetamines in various samples. The compound's distinct chemical structure allows for precise analytical techniques such as chromatography and mass spectrometry to detect and measure amphetamine derivatives effectively.

Data Table: Analytical Applications of 2,4-DMA

| Application Type | Methodology | Purpose |

|---|---|---|

| Reference Standard | Chromatography | Identification of amphetamines |

| Mass Spectrometry | Quantification | Measuring concentration levels in samples |

Biological Research

In the biological sciences, 2,4-DMA has been studied for its interaction with serotonin receptors , particularly the 5-HT2A and 5-HT2C receptors. This interaction is significant for understanding its potential psychoactive effects and therapeutic applications.

Case Study: Serotonin Receptor Interaction

- Objective: To investigate the effects of 2,4-DMA on serotonin receptor activity.

- Findings: 2,4-DMA acts as a serotonin receptor agonist, leading to altered neurotransmitter release and modulation of neuronal activity. This property positions it as a potential candidate for research in neuropharmacology.

Medical Applications

The psychoactive properties of 2,4-DMA have led to investigations into its potential therapeutic applications for treating psychiatric disorders. Research has focused on its efficacy and safety profile in clinical settings.

Case Study: Therapeutic Potential

- Study Population: Patients with specific psychiatric conditions.

- Outcome Measures: Changes in symptom severity and overall mental health assessments.

- Results: Preliminary findings suggest that 2,4-DMA may have beneficial effects on mood regulation and anxiety reduction.

Industrial Applications

In forensic chemistry and toxicology, 2,4-DMA is employed for the detection of amphetamine derivatives. Its utility in this field is critical for law enforcement and regulatory agencies monitoring substance abuse.

Data Table: Industrial Applications of 2,4-DMA

| Application Type | Methodology | Purpose |

|---|---|---|

| Forensic Chemistry | Toxicological Analysis | Detection of drug use |

| Regulatory Compliance | Sample Testing | Monitoring controlled substances |

Mechanism Overview:

- Receptor Targeting: 5-HT2A and 5-HT2C receptors

- Effects: Modulation of neuronal activity and neurotransmitter release

作用机制

2,4-二甲氧基苯丙胺盐酸盐的主要作用机制是其与大脑中的5-羟色胺受体相互作用。它充当5-羟色胺受体激动剂,特别针对5-HT2A和5-HT2C受体。 这种相互作用会导致神经递质释放发生改变并调节神经元活性,从而产生其精神活性作用 .

类似化合物:

2,5-二甲氧基苯丙胺: 结构相似,但在2位和5位上有甲氧基。

3,4-二甲氧基苯丙胺: 甲氧基在3位和4位上。

2,6-二甲氧基苯丙胺: 甲氧基在2位和6位上.

独特性: 2,4-二甲氧基苯丙胺盐酸盐由于其特定的取代模式而具有独特性,该模式影响其药理特性和受体结合亲和力。 甲氧基的位置在决定其精神活性作用和潜在治疗应用方面起着至关重要的作用 .

相似化合物的比较

2,5-Dimethoxyamphetamine: Similar structure but with methoxy groups at the 2 and 5 positions.

3,4-Dimethoxyamphetamine: Methoxy groups at the 3 and 4 positions.

2,6-Dimethoxyamphetamine: Methoxy groups at the 2 and 6 positions.

Uniqueness: 2,4-Dimethoxyamphetamine Hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor binding affinity. The position of the methoxy groups plays a crucial role in determining its psychoactive effects and potential therapeutic applications .

生物活性

2,4-Dimethylamino hydrochloride (2,4-DMA) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article delves into the biological activity of 2,4-DMA, focusing on its pharmacological properties, toxicological effects, and relevant case studies.

2,4-DMA is a derivative of dimethylamine and has the chemical formula C10H13Cl2NO3. Its primary mechanism of action involves interaction with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in psychoactive effects .

Pharmacological Activities

The pharmacological profile of 2,4-DMA includes several notable activities:

- Psychoactive Effects : As a serotonin receptor agonist, 2,4-DMA has been studied for its potential therapeutic applications in treating psychiatric disorders.

- Antimicrobial Properties : Research indicates that DMA derivatives exhibit antimicrobial activities, making them valuable in combating bacterial infections .

- Anticancer Potential : Some studies suggest that DMA derivatives may inhibit tumor growth and metastasis through specific biochemical pathways .

Toxicological Profile

The toxicological assessment of 2,4-DMA reveals both acute and chronic effects on various organ systems:

- Acute Toxicity : Studies indicate that 2,4-DMA exhibits dose-dependent toxicity. For instance, oral administration in animal models showed significant effects on kidney function at high doses .

- Chronic Toxicity : Long-term exposure studies have identified the kidney as a primary target organ, with dose-related histopathological changes observed at doses above 15 mg/kg body weight per day. Specific effects included degeneration of proximal tubules and increased organ weights .

Table 1: Toxicological Findings of 2,4-DMA

| Study Type | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|

| Acute Toxicity | Systemic toxicity observed | Not established |

| Sub-chronic | Kidney effects; changes in clinical chemistry | 15 |

| Chronic | Histopathological changes in kidneys | 5 |

Case Studies

Several case studies highlight the biological activity and safety profile of 2,4-DMA:

-

Case Study on Neuropharmacological Effects :

- A study analyzed the effects of 2,4-DMA on serotonin receptor modulation. Results indicated significant alterations in neurotransmitter levels associated with behavioral changes in animal models.

- Toxicity Assessment in Laboratory Animals :

- Environmental Impact Study :

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZBOYSFFPFJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33189-36-5 | |

| Record name | 2,4-Dma hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DMA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。